molecular formula C24H26N6O4 B15366238 Benzenamine, 4-[[2,5-dimethoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-N,N-diethyl- CAS No. 57943-75-6

Benzenamine, 4-[[2,5-dimethoxy-4-[(4-nitrophenyl)azo]phenyl]azo]-N,N-diethyl-

Cat. No.: B15366238
CAS No.: 57943-75-6
M. Wt: 462.5 g/mol
InChI Key: QWXWAOYTVHNDMA-UHFFFAOYSA-N
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Description

This compound is a bis-azo dye derivative featuring a central benzenamine core substituted with two azo (-N=N-) linkages. The structural highlights include:

  • N,N-diethyl groups on the terminal amine.
  • 2,5-Dimethoxy substituents on one phenyl ring.
  • A 4-nitrophenylazo group attached via the para position.

Azo compounds are widely used in dyes, pigments, and chemical sensors due to their strong chromophores. The presence of electron-donating methoxy groups and electron-withdrawing nitro groups creates a push-pull electronic system, enhancing light absorption in the visible spectrum .

Properties

CAS No.

57943-75-6

Molecular Formula

C24H26N6O4

Molecular Weight

462.5 g/mol

IUPAC Name

4-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C24H26N6O4/c1-5-29(6-2)19-11-7-17(8-12-19)25-27-21-15-24(34-4)22(16-23(21)33-3)28-26-18-9-13-20(14-10-18)30(31)32/h7-16H,5-6H2,1-4H3

InChI Key

QWXWAOYTVHNDMA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2OC)N=NC3=CC=C(C=C3)[N+](=O)[O-])OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

a. N,N-Diethyl-4-[(4-nitrophenyl)azo]aniline ()
  • Key differences : Contains only one azo group and lacks the 2,5-dimethoxy-substituted phenyl ring.
  • Impact : Reduced molecular weight (simpler structure) and altered absorption maxima compared to the target compound. The absence of methoxy groups simplifies synthesis but limits electronic conjugation .
b. Benzenamine, N,N-dimethyl-4-[(4-nitrophenyl)azo] ()
  • Key differences : Uses dimethyl instead of diethyl groups on the amine.
  • Impact: Lower molecular weight (270.29 g/mol vs.
c. Benzenamine, 4-[(2,6-dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)- ()
  • Key differences : Incorporates chloro substituents and a second nitro group.
  • Impact : Higher molecular weight (432.22 g/mol) and increased stability due to halogenation. However, chlorine atoms may raise toxicity concerns .
d. (E)-4-Methoxy-N-(4-nitrobenzylidene)aniline ()
  • Key differences : Replaces one azo group with a benzylidene (-CH=N-) linkage.
  • Impact : Shorter conjugation length (λmax likely blue-shifted) and lower molecular weight (256.26 g/mol). The imine group introduces pH-dependent reactivity .

Physicochemical Properties

Property Target Compound N,N-Dimethyl Analog () Dichloro-Nitro Derivative ()
Molecular Weight ~450–500 g/mol (estimated) 270.29 g/mol 432.22 g/mol
LogP (Lipophilicity) High (due to diethyl groups) Moderate Very high (chloro groups)
Absorption Maxima Likely >500 nm (extended conjugation) ~450–480 nm ~480–520 nm (chloro effect)

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Synthesis of this azo dye involves sequential diazotization and coupling reactions. Challenges include:

  • Nitro group stability : The 4-nitrophenylazo group may undergo unintended reduction under acidic conditions. Use low-temperature diazotization (0–5°C) with NaNO₂/HCl to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation of amine groups .
  • Yield optimization : Stepwise monitoring via TLC or HPLC ensures intermediate purity. Yields >70% are achievable with stoichiometric control and catalytic bases like Na₂CO₃ .

Q. How can the structure of this compound be validated using spectroscopic and chromatographic techniques?

  • UV-Vis spectroscopy : The conjugated azo groups absorb at λ_max 450–550 nm, with shifts indicating substituent effects (e.g., methoxy vs. nitro groups) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 495.2) and fragmentation patterns .
  • ¹H/¹³C NMR : Diethylamino protons appear as a triplet at δ 1.2–1.4 ppm, while aromatic protons from the dimethoxy and nitroaryl groups resonate at δ 6.8–8.2 ppm .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar benzenamine derivatives?

Discrepancies in antimicrobial or antifungal efficacy (e.g., vs. 6) arise from:

  • Substituent positioning : The para-nitro group enhances electron-withdrawing effects, altering redox activity and microbial membrane interactions. Compare analogs via SAR studies .
  • Assay variability : Standardize MIC (Minimum Inhibitory Concentration) tests using broth microdilution (CLSI guidelines) to ensure reproducibility .
  • Transcriptomic analysis : For Aspergillus flavus, RNA-seq reveals downregulation of aflatoxin biosynthesis genes (e.g., aflR) under benzenamine exposure, clarifying mechanistic divergence .

Q. How can computational modeling predict the compound’s interactions with biological targets or materials?

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to fungal cytochrome P450 enzymes (e.g., CYP51), correlating with experimental IC₅₀ values .
  • DFT calculations : Analyze HOMO-LUMO gaps to predict electron transfer efficiency in photocatalytic applications (e.g., dye-sensitized solar cells) .
  • MD simulations : Assess stability in polymer matrices (e.g., epoxy resins) by simulating interactions with amine crosslinkers .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistent thermal stability data in material science applications?

  • TGA-DSC integration : Decomposition peaks above 250°C suggest stability for epoxy blends. Contradictions arise from curing agents (e.g., MDA vs. Jeffamine in ). Compare activation energy (Eₐ) via Kissinger analysis .
  • Sample purity : Residual solvents (e.g., toluene) lower observed melting points. Purify via column chromatography (silica gel, hexane/EtOAc) before thermal testing .

Q. What analytical workflows are recommended for detecting degradation products in environmental or toxicology studies?

  • LC-MS/MS : Monitor nitroso derivatives (potential carcinogens) using MRM transitions (e.g., m/z 495 → 327 for parent ion fragmentation) .
  • GC-MS : Detect volatile byproducts (e.g., aniline) with DB-5MS columns and EI ionization. Compare retention indices to NIST libraries .

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